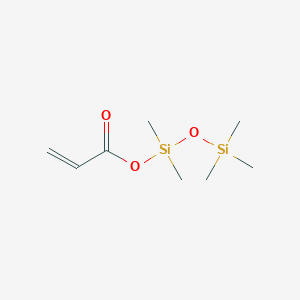

Pentamethyldisiloxanyl prop-2-enoate

Description

Pentamethyldisiloxanyl prop-2-enoate is an organosilicon-containing acrylate ester characterized by a disiloxane backbone (Si–O–Si) linked to a prop-2-enoate group. The compound’s structure combines the reactivity of the acrylate moiety with the thermal stability and hydrophobicity imparted by the pentamethyldisiloxanyl group.

Properties

CAS No. |

879896-80-7 |

|---|---|

Molecular Formula |

C8H18O3Si2 |

Molecular Weight |

218.40 g/mol |

IUPAC Name |

[dimethyl(trimethylsilyloxy)silyl] prop-2-enoate |

InChI |

InChI=1S/C8H18O3Si2/c1-7-8(9)10-13(5,6)11-12(2,3)4/h7H,1H2,2-6H3 |

InChI Key |

ZUZWUACCUQYNFF-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(C)OC(=O)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentamethyldisiloxanyl prop-2-enoate typically involves the reaction of pentamethyldisiloxane with prop-2-enoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the ester bond between the siloxane and the prop-2-enoic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors is common in industrial settings to maintain consistent production rates and quality .

Chemical Reactions Analysis

Types of Reactions

Pentamethyldisiloxanyl prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form siloxane-based oxidized products.

Reduction: Reduction reactions can be carried out to modify the silicon-oxygen bonds.

Substitution: The compound can undergo substitution reactions where the prop-2-enoate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include modified siloxane compounds with different functional groups, which can be used in various applications such as coatings, adhesives, and sealants .

Scientific Research Applications

Pentamethyldisiloxanyl prop-2-enoate has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of copolymers for advanced materials.

Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.

Medicine: Explored for its use in medical devices and implants due to its biocompatibility.

Industry: Utilized in the production of specialty polymers for coatings, adhesives, and sealants

Mechanism of Action

The mechanism of action of Pentamethyldisiloxanyl prop-2-enoate involves its ability to form stable siloxane bonds, which contribute to the stability and durability of the polymers it forms. The molecular targets include the silicon-oxygen bonds, which are crucial for the compound’s reactivity and functionality in various applications .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The unique feature of pentamethyldisiloxanyl prop-2-enoate lies in its siloxane-acrylate hybrid structure. Below is a comparative analysis with structurally related compounds:

Key Observations :

- The siloxane group in this compound significantly reduces polarity compared to alkyl or aryl acrylates, enhancing resistance to moisture and oxidation.

- Unlike ethyl prop-2-enoate (a volatile monomer), the siloxane derivative likely exhibits lower reactivity due to steric hindrance from the bulky disiloxane group .

Physicochemical Properties

While direct data on this compound are scarce, inferences can be drawn from analogous compounds:

| Property | This compound | Ethyl Prop-2-enoate | 2-Ethylhexyl Prop-2-enoate |

|---|---|---|---|

| Boiling Point (°C) | Estimated >200 (high molecular weight) | 99–101 | 214–217 |

| Water Solubility | Negligible (siloxane hydrophobicity) | 1.5 g/L | <0.1 g/L |

| Thermal Stability | Excellent (Si–O bond stability) | Moderate | Moderate |

Notable Trends:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.